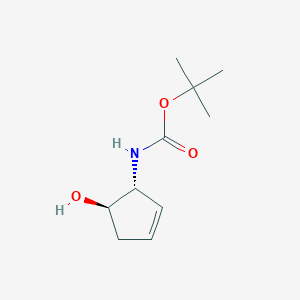
4-氰基-3-氟苯甲酸
描述
4-Cyano-3-fluorobenzoic acid is a useful research compound. Its molecular formula is C8H4FNO2 and its molecular weight is 165.12 g/mol. The purity is usually 95%.
The exact mass of the compound 4-Cyano-3-fluorobenzoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-Cyano-3-fluorobenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Cyano-3-fluorobenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
苯酚的厌氧转化:Genthner、Townsend 和 Chapman (1989) 使用异构氟苯酚(包括 4-氰基-3-氟苯甲酸)研究了厌氧、苯酚降解聚生体将苯酚转化为苯甲酸的过程。他们发现 2-氟苯酚和 3-氟苯酚的转化导致氟苯甲酸的积累,突出了该化合物在生化途径中的作用 (Genthner、Townsend 和 Chapman,1989)。
生物降解研究:Boersma 等人 (2004) 描述了弗氏嗜单胞菌菌株对 3-氟苯甲酸的生物降解,使用氟核磁共振光谱 (19F NMR) 分析培养上清液。他们的研究提供了对氟化化合物微生物降解的见解 (Boersma、McRoberts、Cobb 和 Murphy,2004)。
细菌降解途径:Oltmanns、Müller、Otto 和 Lingens (1989) 分离出能够以 4-氟苯甲酸为唯一碳源的细菌菌株。他们提出了 4-氟苯甲酸降解的新途径,有助于我们了解环境修复过程 (Oltmanns、Müller、Otto 和 Lingens,1989)。
光学和电子应用:Jia 等人 (2013) 合成了具有聚集增强发射特性的新型吲哚[3,2-b]咔唑衍生物,其中包含类似于 4-氰基-3-氟苯甲酸的氰基。他们的发现对于光学、电子和生物科学的应用非常重要 (Jia、Wang、Yang、Lu、Kong、Tian、Tao 和 Yang,2013)。
放射化学合成:Mařík 和 Sutcliffe (2007) 使用化学工艺控制装置制备了双功能标记试剂 4-[18F]氟苯甲酸,这是一种与 4-氰基-3-氟苯甲酸相关的化合物。这项研究与医学影像和诊断有关 (Mařík 和 Sutcliffe,2007)。
药物应用:Holla、Bhat 和 Shetty (2003) 讨论了合成含有 4-氟苯甲酸基团的新分子的方法,用于潜在的抗菌应用。这项研究表明该化合物与药物开发相关 (Holla、Bhat 和 Shetty,2003)。
液晶研究:Destrade 和 Tinh (1986) 合成了一系列极性氟代二苯甲酸酯,包括 4-氟苯甲酸的衍生物,以探索它们的近晶相变。此类研究对于理解显示技术中使用的材料非常重要 (Destrade 和 Tinh,1986)。
安全和危害
The compound is classified as Acute Tox. 4 Oral, Eye Dam. 1, Skin Irrit. 2, and STOT SE 3 . It poses hazards such as being harmful if swallowed, causing skin irritation, serious eye damage, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed: Call a poison center or doctor if you feel unwell .
作用机制
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and to be able to permeate the blood-brain barrier . These properties could influence its bioavailability and distribution within the body.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Cyano-3-fluorobenzoic acid. Factors such as pH, temperature, and the presence of other compounds can affect its solubility, stability, and interaction with its targets . .
属性
IUPAC Name |
4-cyano-3-fluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4FNO2/c9-7-3-5(8(11)12)1-2-6(7)4-10/h1-3H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWKNDLMYSLLMRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00380955 | |
| Record name | 4-cyano-3-fluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00380955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
176508-81-9 | |
| Record name | 4-Cyano-3-fluorobenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=176508-81-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-cyano-3-fluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00380955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What was the role of 4-Cyano-3-fluorobenzoic acid in the synthesis of the studied compounds?
A1: 4-Cyano-3-fluorobenzoic acid was used as a starting material in the synthesis of several 2,4-diaminoquinazoline derivatives. [] The researchers employed this compound in a multi-step synthetic pathway that involved acylation and ring-closure reactions to produce the desired compounds. []
Q2: Were the reactions involving 4-Cyano-3-fluorobenzoic acid efficient?
A2: Yes, the synthetic route employing 4-Cyano-3-fluorobenzoic acid proved to be quite efficient. The researchers reported reaction yields above 65% for the synthesis of 2,4-diaminoquinazoline derivatives using this compound as a starting material. [] This suggests that the reactions proceeded with relatively high conversion rates, making this a viable synthetic approach for these specific target molecules.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1,2,3,4,4A,5-Hexahydropyrazino[2,1-C][1,4]benzoxazine](/img/structure/B62432.png)



![8-Methoxy-[1,2,4]triazolo[1,5-A]pyridin-2-amine](/img/structure/B62442.png)





